molecular formula C12H10N4O3 B3045507 7-benzyl-1-hydroxy-3H-purine-2,6-dione CAS No. 1088-05-7

7-benzyl-1-hydroxy-3H-purine-2,6-dione

Cat. No.: B3045507
CAS No.: 1088-05-7
M. Wt: 258.23 g/mol
InChI Key: UPCWECPFBVRPRB-UHFFFAOYSA-N
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Description

7-Benzyl-1-hydroxy-3H-purine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by a purine ring system with a benzyl group attached at the 7th position and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1-hydroxy-3H-purine-2,6-dione typically involves the reaction of a purine derivative with a benzylating agent under specific conditions. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1-hydroxy-3H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 7-benzyl-1-oxo-3H-purine-2,6-dione.

    Reduction: Formation of 7-benzyl-3H-purine-2,6-dione.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Benzyl-1-hydroxy-3H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-benzyl-1-hydroxy-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

7-Benzyl-1-hydroxy-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, which are primarily known for their stimulant effects, this compound is studied for its potential therapeutic applications and its role in biochemical research .

Properties

IUPAC Name

7-benzyl-1-hydroxy-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-11-9-10(14-12(18)16(11)19)13-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,19H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCWECPFBVRPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292886
Record name 7-benzyl-1-hydroxy-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-05-7
Record name NSC86353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-benzyl-1-hydroxy-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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